

# Application Notes and Protocols for Calcium Imaging of FMRFamide-Induced Neuronal Signaling

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## Introduction

**FMRFamide** (Phe-Met-Arg-Phe-NH2) and **FMRFamide**-related peptides (FaRPs) are a large family of neuropeptides that play crucial roles in a wide array of physiological processes across the animal kingdom, including the regulation of heart rate, feeding behavior, and neuronal activity.[1] Understanding the signaling mechanisms of these peptides is of significant interest for basic neuroscience research and for the development of novel therapeutics.

A primary method for elucidating the functional consequences of **FMRFamide** signaling is through the measurement of intracellular calcium ([Ca2+]i) dynamics. Calcium ions are critical second messengers in neurons, and their transient increase can trigger a multitude of cellular responses. **FMRFamide** can modulate neuronal [Ca2+]i through two principal mechanisms:

- Ionotropic Receptors: Direct activation of FMRFamide-gated sodium channels (FaNaCs),
  which are members of the degenerin/epithelial sodium channel (DEG/ENaC) family.[2][3][4]
  The resulting sodium influx leads to membrane depolarization, which in turn can activate
  voltage-gated calcium channels (VGCCs), leading to a rise in intracellular calcium.
- Metabotropic G-Protein Coupled Receptors (GPCRs): FMRFamide and its related peptides can also bind to GPCRs.[5] Activation of Gq-coupled FMRFamide receptors stimulates



phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 then binds to its receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[6][7]

This document provides detailed application notes and experimental protocols for studying **FMRFamide**-induced neuronal signaling using calcium imaging techniques.

## **FMRFamide Signaling Pathways**

Two distinct signaling pathways are primarily responsible for **FMRFamide**-induced changes in intracellular calcium.

## **Ionotropic Signaling via FaNaC**

The **FMRFamide**-gated sodium channel (FaNaC) provides a rapid mechanism for neuronal excitation. The influx of sodium ions through this channel leads to depolarization of the neuronal membrane, which can subsequently activate voltage-gated calcium channels (VGCCs) and trigger calcium influx.



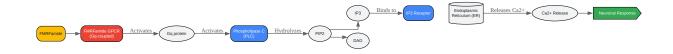
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FMRFamide Ionotropic Signaling Pathway.

## **Metabotropic Signaling via GPCR**

**FMRFamide** can also bind to G-protein coupled receptors, initiating a second messenger cascade that results in the release of calcium from intracellular stores. This pathway often involves the Gq alpha subunit, which activates phospholipase C (PLC).





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FMRFamide Metabotropic Signaling Pathway.

## **Data Presentation**

The following tables summarize quantitative data on **FMRFamide**-induced neuronal signaling from various studies.

Peptide/Ag onist	Receptor/C hannel	Cell Type/Organi sm	EC50 / Effective Concentrati on	Effect on [Ca2+]i	Reference
FMRFamide	FaNaC	Helix aspersa neurons	1-10 μΜ	Indirect increase via depolarizatio n	[4]
FMRFamide	Endogenous receptors	Helix aspersa neurons	10-50 μΜ	Decrease in Ca2+ conductance	[8]
FLP-22	FRPR-17 (GPCR)	C. elegans head mesodermal cell	Not specified	Induces rhythmic Ca2+ spikes	[9]
FLP-9	FRPR-21 (GPCR)	C. elegans head mesodermal cell	Not specified	Inhibits Ca2+ spikes	[9]



Parameter	Value	Conditions	Cell Type/Organism	Reference
Calcium Transient Rise Time	~10 ms (for sparks)	Spontaneous or evoked	Cardiac myocytes	[10]
Calcium Transient Decay Time	~20 ms (half- decay for sparks)	Spontaneous or evoked	Cardiac myocytes	[10]
Calcium Transient Duration	264 ± 17.6 ms (CaT90%)	Spontaneous depolarization	Donor-derived myocytes	[11]
FMRFamide- induced Current Desensitization	Rapid	Repeated FMRFamide applications	Lymnaea stagnalis neurons	[12]

## **Experimental Protocols**

# Protocol 1: Calcium Imaging of Cultured Neurons using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure **FMRFamide**-induced changes in intracellular calcium in cultured neurons.[1][13]

#### Materials:

- Cultured neurons on glass coverslips
- Fura-2 AM (acetoxymethyl ester)
- High-purity dimethyl sulfoxide (DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other physiological saline
- FMRFamide stock solution



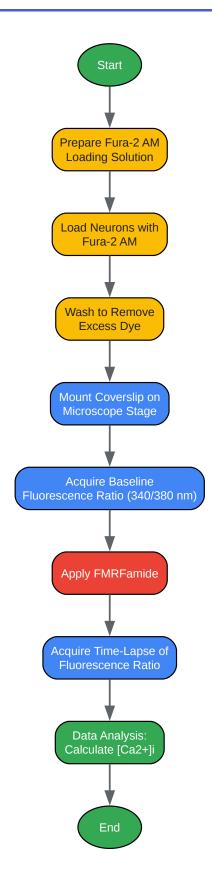




• Fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, an emission filter around 510 nm, and a sensitive camera.

Experimental Workflow:





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Workflow for Fura-2 AM Calcium Imaging.



#### Procedure:

- Prepare Fura-2 AM Loading Solution:
  - Dissolve Fura-2 AM in high-purity DMSO to make a 1 mM stock solution.
  - $\circ$  Dilute the stock solution in physiological saline (e.g., HBSS) to a final concentration of 1-5  $\mu$ M.

#### Cell Loading:

- Aspirate the culture medium from the neurons on coverslips.
- Add the Fura-2 AM loading solution to the coverslips and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

#### Washing:

- Aspirate the loading solution and wash the cells gently with fresh physiological saline 2-3 times to remove extracellular dye.
- Incubate the cells in fresh saline for an additional 30 minutes to allow for complete deesterification of the dye.

#### Imaging:

- Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
- Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.
- Record a stable baseline fluorescence ratio (F340/F380) for several minutes.
- Apply FMRFamide at the desired concentration to the perfusion chamber.
- Continue to record the fluorescence ratio to capture the change in intracellular calcium.
- Data Analysis:



- Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
- The change in this ratio is proportional to the change in intracellular calcium concentration.
- For quantitative measurements, calibrate the Fura-2 signal using ionomycin and EGTA to determine the minimum (Rmin) and maximum (Rmax) ratios. The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.[1]

# Protocol 2: GCaMP Imaging of FMRFamide Signaling in C. elegans

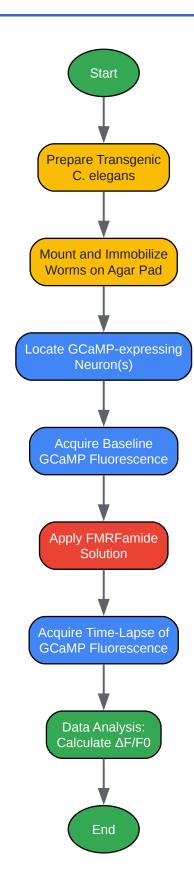
This protocol is adapted for in vivo imaging of **FMRFamide**-induced neuronal activity in the nematode Caenorhabditis elegans expressing a genetically encoded calcium indicator (GECI) such as GCaMP.[9][14][15][16][17][18]

#### Materials:

- Transgenic C. elegans expressing GCaMP in the neuron(s) of interest.
- NGM (Nematode Growth Medium) agar plates.
- M9 buffer.
- Levamisole or other anesthetic to immobilize the worms.
- FMRFamide solution.
- Fluorescence microscope (confocal or epifluorescence) with appropriate filters for GCaMP (e.g., ~488 nm excitation and ~510 nm emission).

#### **Experimental Workflow:**





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Workflow for GCaMP Imaging in C. elegans.



#### Procedure:

- Preparation of C. elegans:
  - Culture transgenic C. elegans expressing GCaMP in the neurons of interest on NGM plates.
  - Pick young adult hermaphrodites for imaging.
- Mounting and Immobilization:
  - Create a 2-5% agarose pad on a microscope slide.
  - Transfer a worm to the agar pad in a drop of M9 buffer containing an anesthetic (e.g., levamisole).
  - Place a coverslip over the worm.
- Imaging:
  - Place the slide on the stage of the fluorescence microscope.
  - Locate the GCaMP-expressing neuron(s) of interest.
  - Acquire a time-lapse series of images to record a stable baseline fluorescence (F0).
  - Carefully add the FMRFamide solution to the edge of the coverslip to allow it to diffuse to the worm.
  - Continue the time-lapse acquisition to record the change in GCaMP fluorescence (F) in response to FMRFamide.
- Data Analysis:
  - Select a region of interest (ROI) around the neuron(s).
  - Measure the mean fluorescence intensity within the ROI for each frame.
  - Calculate the change in fluorescence relative to the baseline ( $\Delta F/F0$ ), where  $\Delta F = F F0$ .



 $\circ$  The  $\Delta$ F/F0 is a measure of the change in intracellular calcium.

### Conclusion

Calcium imaging is a powerful technique for investigating the functional consequences of **FMRFamide** signaling in neurons. By employing either chemical indicators like Fura-2 AM for cultured cells or genetically encoded indicators like GCaMP for in vivo studies, researchers can gain valuable insights into the activation of ionotropic and metabotropic **FMRFamide** receptors and their downstream effects on neuronal calcium homeostasis. The protocols and data presented here provide a foundation for designing and executing experiments to further unravel the complex roles of **FMRFamide** and related peptides in the nervous system.

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## Methodological & Application





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